

The Core Composition of Matrigel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *matrigel*

Cat. No.: *B1166635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrigel is a soluble basement membrane extract derived from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma.^[1] This complex, protein-rich hydrogel is one of the most widely utilized tools in biomedical research, providing a physiologically relevant microenvironment for 2D and 3D cell culture. Its ability to mimic the native extracellular matrix (ECM) makes it an invaluable resource for studying cell behavior, including differentiation, proliferation, and migration, as well as for applications in tissue engineering, organoid culture, and cancer research.^[2] This technical guide provides a detailed overview of the composition of **Matrigel**, presenting quantitative data, experimental protocols for its key applications, and visualizations of the core signaling pathways it activates.

Data Presentation: The Composition of Matrigel

The composition of **Matrigel** can exhibit batch-to-batch variability, a critical consideration for experimental reproducibility.^[3] However, it is primarily composed of a consistent set of major extracellular matrix proteins and a cocktail of growth factors. The total protein concentration of standard **Matrigel** typically ranges from 8 to 12 mg/mL, with high concentration (HC) formulations also available.^[4]

Major Protein Components

The predominant proteins in **Matrigel** are laminin, collagen IV, and entactin (also known as nidogen). These structural proteins self-assemble to form a sheet-like structure characteristic of the basement membrane.

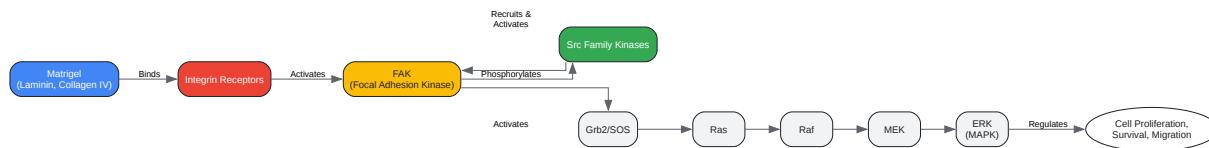
Protein Component	Approximate Percentage of Total Protein	Function
Laminin	~60%	A major component of the basal lamina, crucial for cell adhesion, differentiation, and migration. [1] [5]
Collagen IV	~30%	Forms a network that provides tensile strength and structural integrity to the basement membrane. [1] [5]
Entactin (Nidogen)	~8%	A glycoprotein that cross-links laminin and collagen IV, stabilizing the basement membrane structure. [1]
Heparan Sulfate Proteoglycans (e.g., Perlecan)	Variable	Contribute to the structure and signaling functions of the basement membrane, binding and sequestering growth factors.

Growth Factor Composition

Matrigel contains a variety of growth factors that are naturally produced by the EHS tumor cells. These growth factors can significantly influence cellular behavior. For experiments requiring a more defined signaling environment, a Growth Factor Reduced (GFR) formulation of **Matrigel** is available.

Growth Factor	Concentration Range in Standard Matrigel	Typical Concentration in GFR Matrigel
Insulin-like Growth Factor-1 (IGF-1)	11 - 24 ng/mL	5 ng/mL
Transforming Growth Factor- β (TGF- β)	1.7 - 4.7 ng/mL	1.7 ng/mL
Epidermal Growth Factor (EGF)	0.5 - 1.3 ng/mL	<0.5 ng/mL
Platelet-Derived Growth Factor (PDGF)	5 - 48 pg/mL	<5 pg/mL
Basic Fibroblast Growth Factor (bFGF)	<0.1 pg/mL	Not Determined
Nerve Growth Factor (NGF)	<0.2 ng/mL	<0.2 ng/mL
Vascular Endothelial Growth Factor (VEGF)	5.0 - 7.5 ng/mL	1.0 - 1.5 ng/mL

Data sourced from Corning **Matrigel®** Matrix FAQs.[\[1\]](#)

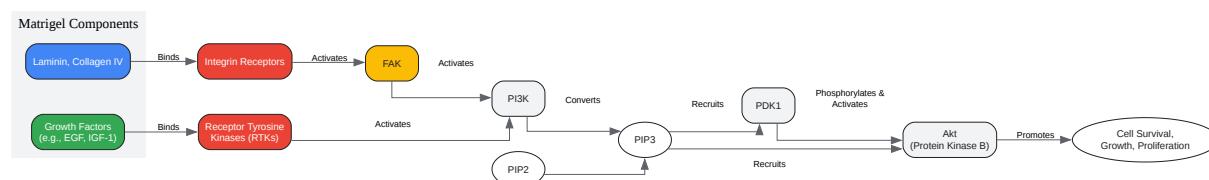

Key Signaling Pathways Activated by Matrigel

The interaction of cells with **Matrigel** is primarily mediated by integrins, a family of transmembrane receptors that recognize and bind to ECM components like laminin and collagen IV. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular functions. The two major signaling hubs activated by **Matrigel** are the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Integrin-Mediated Signaling through Focal Adhesion Kinase (FAK)

Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited to the focal adhesions and autophosphorylated. This creates a docking site for Src family kinases, leading to the full activation of FAK. Activated FAK then phosphorylates numerous downstream targets,

influencing cell survival, proliferation, and migration. A key downstream cascade is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.



[Click to download full resolution via product page](#)

Caption: Integrin-FAK-MAPK/ERK Signaling Pathway.

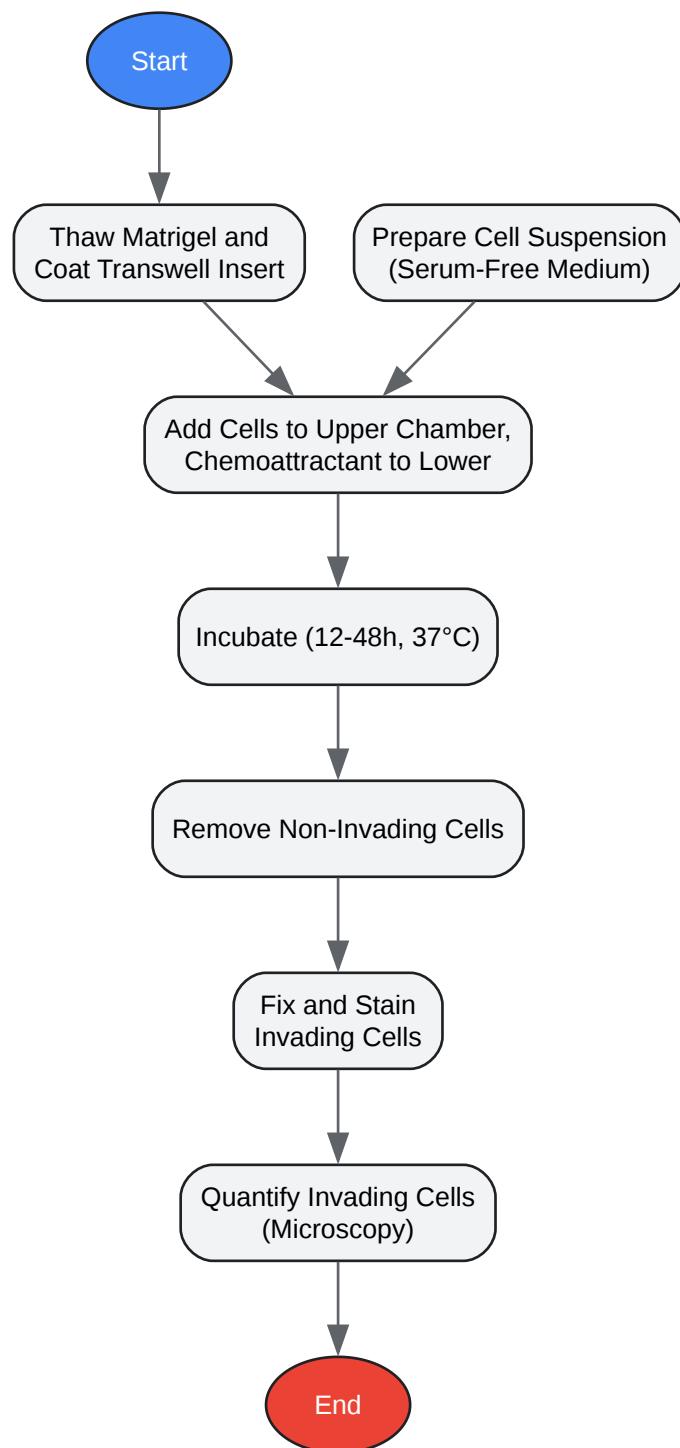
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade activated by cell adhesion to **Matrigel**. FAK can directly bind to the p85 subunit of PI3K, leading to its activation. Additionally, growth factors present in **Matrigel** can bind to their respective receptor tyrosine kinases (RTKs), which also activates the PI3K/Akt pathway. This pathway is a central regulator of cell survival, growth, and proliferation.

[Click to download full resolution via product page](#)

Caption: **Matrigel**-activated PI3K/Akt Signaling Pathway.

Experimental Protocols


Matrigel is utilized in a wide array of experimental procedures. Below are detailed methodologies for some of the most common applications.

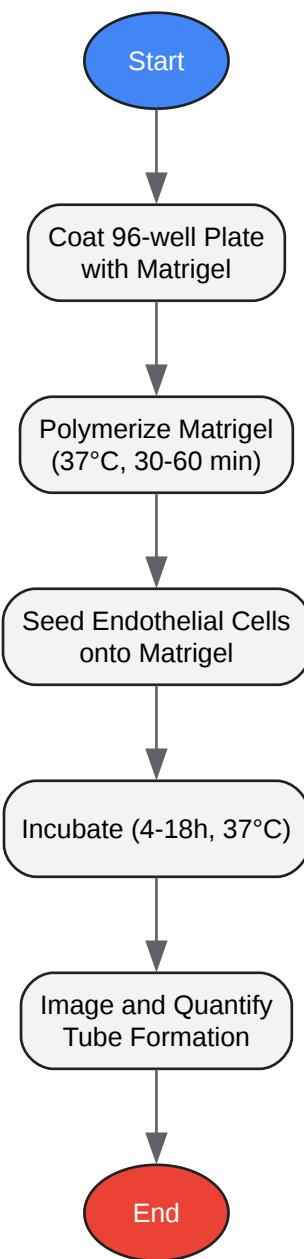
Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a layer of **Matrigel**, mimicking the process of metastasis.

Methodology:

- Thawing and Coating: Thaw **Matrigel** on ice overnight. Dilute **Matrigel** to the desired concentration (typically 0.5-1 mg/mL) with cold, serum-free cell culture medium. Add 100 μ L of the diluted **Matrigel** solution to the upper chamber of a transwell insert (typically with an 8 μ m pore size). Incubate at 37°C for at least 1 hour to allow for gelation.
- Cell Preparation: Culture cells to sub-confluence. Harvest cells and resuspend them in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- Assay Setup: Remove any excess medium from the rehydrated **Matrigel**. Add 200 μ L of the cell suspension to the upper chamber of the transwell insert. In the lower chamber, add 500 μ L of medium containing a chemoattractant (e.g., 10% fetal bovine serum).
- Incubation: Incubate the plate at 37°C in a humidified incubator for 12-48 hours, depending on the cell type.
- Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet. Count the number of stained cells in several fields of view under a microscope.

[Click to download full resolution via product page](#)


Caption: Workflow for a **Matrigel** Invasion Assay.

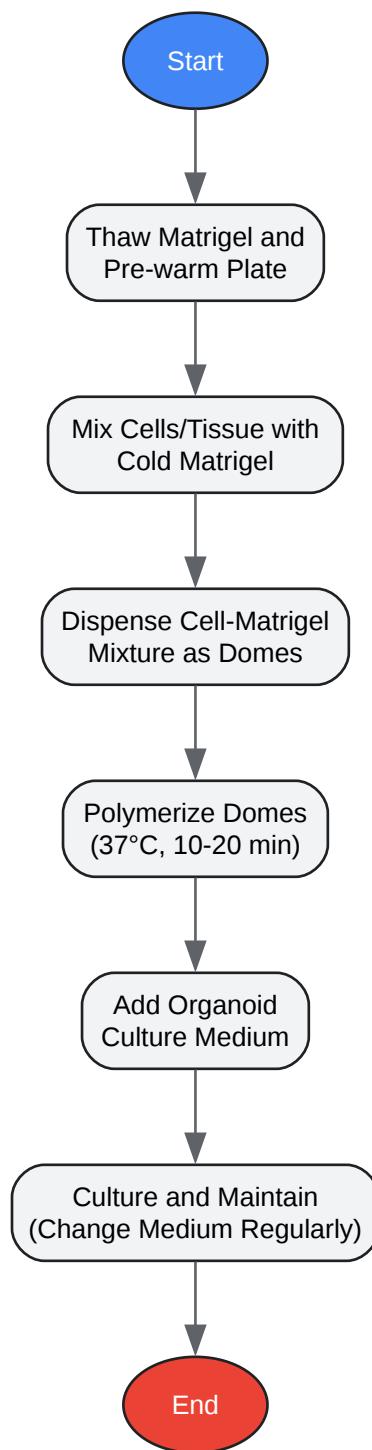
In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a layer of **Matrigel**, a hallmark of angiogenesis.

Methodology:

- Coating: Thaw **Matrigel** on ice. Add 50-100 μ L of undiluted **Matrigel** to each well of a pre-chilled 96-well plate. Ensure the **Matrigel** is spread evenly. Incubate at 37°C for 30-60 minutes to allow for gelation.
- Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate growth medium. Seed 1-2 \times 10⁴ cells per well onto the surface of the polymerized **Matrigel**.
- Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures at regular intervals using a microscope.
- Analysis: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

[Click to download full resolution via product page](#)


Caption: Workflow for an In Vitro Tube Formation Assay.

Organoid Culture

Matrigel provides the essential scaffold for the 3D culture and differentiation of stem cells into organoids.

Methodology:

- Preparation: Thaw **Matrigel** on ice. Pre-warm a multi-well culture plate at 37°C.
- Cell Encapsulation: Harvest stem cells or tissue fragments and resuspend them in a small volume of appropriate culture medium. Mix the cell suspension with cold, liquid **Matrigel** at a 1:1 to 1:4 ratio (cells to **Matrigel**).
- Doming: Carefully dispense 20-50 µL drops (domes) of the cell-**Matrigel** mixture into the center of the pre-warmed wells.
- Gelation: Invert the plate and incubate at 37°C for 10-20 minutes to allow the domes to polymerize without the cells settling at the bottom.
- Culture: After polymerization, carefully add pre-warmed organoid culture medium to each well, avoiding disruption of the domes. Culture the organoids at 37°C, changing the medium every 2-3 days.
- Passaging: Organoids can be passaged by mechanically disrupting the **Matrigel** domes and replating the organoid fragments in fresh **Matrigel**.

[Click to download full resolution via product page](#)

Caption: Workflow for 3D Organoid Culture in **Matrigel**.

Conclusion

Matrigel is a powerful and versatile tool in the arsenal of researchers in the life sciences. Its complex and physiologically relevant composition provides an invaluable platform for studying a wide range of cellular processes in a 3D context. A thorough understanding of its components, the signaling pathways it activates, and the standardized protocols for its use is essential for conducting robust and reproducible research. This guide provides a foundational understanding of these aspects, empowering researchers to effectively harness the potential of **Matrigel** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. corning.com [corning.com]
- 2. Corning® Matrigel® Matrix for Organoids | Disease Modeling and Drug Discovery | Corning [corning.com]
- 3. In-Depth Comparison of Matrigel Dissolving Methods on Proteomic Profiling of Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD005696 - Proteomics of Matrigel, LC-MS/MS - OmicsDI [omicsdi.org]
- 5. corning.com [corning.com]
- To cite this document: BenchChem. [The Core Composition of Matrigel: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1166635#what-is-matrigel-composed-of\]](https://www.benchchem.com/product/b1166635#what-is-matrigel-composed-of)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com